molecular formula C20H26N4O4 B2711430 N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1358447-71-8

N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Katalognummer: B2711430
CAS-Nummer: 1358447-71-8
Molekulargewicht: 386.452
InChI-Schlüssel: KBHHKIZUMRPXNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide (CAS Number 1358447-71-8) is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents . Its molecular structure incorporates a dihydropyrimidinone (DHPM) core, a privileged scaffold in drug discovery known for its diverse pharmacological profiles. The specific presence of the piperidin-1-yl substituent and the N-(3,4-dimethoxyphenyl)acetamide moiety suggests potential for enhanced biological activity and selectivity. Researchers are exploring this compound and its structural analogs as promising candidates in several areas. Compounds featuring the acetamide bridge, like this one, have been investigated for their potent effects on the central nervous system, including as anticonvulsant agents . Furthermore, the dihydropyrimidinone core is a subject of study in antibacterial research, given the urgent need to combat multidrug-resistant (MDR) bacterial strains . The mechanism of action for this specific compound is an active area of investigation, but related structures are known to function through interactions with various enzymatic targets and receptor systems in the body . This product is provided for research purposes to support the advancement of chemical biology and pharmaceutical sciences. It is intended for in vitro applications and is strictly marked "For Research Use Only." It is not approved for use in humans or animals for any diagnostic, therapeutic, or other clinical purposes.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14-11-19(26)24(20(21-14)23-9-5-4-6-10-23)13-18(25)22-15-7-8-16(27-2)17(12-15)28-3/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHHKIZUMRPXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is C20H24N4O3, with a molecular weight of 364.43 g/mol. The structure features a pyrimidine ring fused with a piperidine moiety and methoxy-substituted phenyl groups.

PropertyValue
Molecular FormulaC20H24N4O3
Molecular Weight364.43 g/mol
IUPAC NameN-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Canonical SMILESCC(C(=O)NC1=CC(=C(C=C1)OC)C(=O)N2C(=NC(=N2)C(C)C)C)C

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of pyrimidine derivatives. For instance, compounds similar to N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Effects

Pyrimidine derivatives have also been reported to exhibit broad-spectrum antimicrobial activity. Studies have demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity . For example, a related compound demonstrated an inhibition zone of 16 mm against pathogenic bacterial strains in vitro .

Anti-inflammatory Properties

The anti-inflammatory potential of N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide has been suggested through its ability to modulate inflammatory cytokines. In animal models, similar compounds have been shown to reduce levels of pro-inflammatory markers such as TNF-alpha and IL-6, indicating a promising avenue for treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study conducted on a series of pyrimidine derivatives found that one analog exhibited an IC50 value of 0.5 µM against human breast cancer cells (MCF7). The compound's efficacy was attributed to its ability to induce G0/G1 phase arrest in the cell cycle and activate caspase-dependent apoptotic pathways .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a derivative similar to N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that acetamide derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide have been tested for their efficacy against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Analgesic Effects

Acetamide derivatives have also been explored for their analgesic properties. Studies indicate that certain derivatives demonstrate pain relief comparable to established analgesics like paracetamol. The mechanism of action may involve the modulation of pain pathways through the inhibition of inflammatory mediators .

Case Study 1: Cytotoxic Activity Assessment

A study conducted on a series of acetamide derivatives, including compounds related to N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide, evaluated their cytotoxic effects using the MTT assay. The results indicated that several compounds exhibited significant activity against multiple human cancer cell lines, suggesting their potential as anticancer agents .

Case Study 2: Analgesic Evaluation

In another investigation, a range of acetamide derivatives were synthesized and tested for analgesic activity using various pain models. Compounds demonstrated varying degrees of efficacy in reducing pain responses in animal models, indicating their potential for development into new analgesics .

Vergleich Mit ähnlichen Verbindungen

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

  • Structural Differences: Core: Pyrimidine ring with a sulfur linkage (thioether) instead of the dihydropyrimidinone oxygen. Substituents: Pyridinyl group at position 6 vs. piperidinyl at position 2 in the target compound.
  • Functional Impact: Epirimil demonstrated 100% efficacy in preventing seizures in animal models due to its thioether group, which may enhance membrane permeability or target binding . The dihydropyrimidinone core in the target compound could improve metabolic stability compared to Epirimil’s fully aromatic pyrimidine .

Thienopyrimidinone Derivatives (e.g., 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide)

  • Structural Differences: Core: Thienopyrimidinone (sulfur-containing fused ring) vs. dihydropyrimidinone. Substituents: Isopropylphenyl group instead of dimethoxyphenyl.
  • The isopropylphenyl group may increase steric hindrance, affecting receptor interaction compared to the target compound’s dimethoxyphenyl .

Substituent Variations

Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide)

  • Structural Differences: Core: Benzothiazole vs. dihydropyrimidinone. Substituents: Trifluoromethyl and benzothiazole groups.
  • Functional Impact :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity, common in kinase inhibitors .
    • Benzothiazole moieties are associated with antitumor and antimicrobial activities, suggesting divergent applications compared to the target compound .

Trioxooctahydro Pyrrolopyridine Derivatives (e.g., 2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide)

  • Structural Differences: Core: Octahydro pyrrolopyridine with multiple ketone groups vs. dihydropyrimidinone. Substituents: Phenyl groups at both the core and acetamide.
  • Functional Impact: The complex polycyclic structure may limit bioavailability due to high molecular weight and rigidity .

Linkage and Functional Group Variations

Sulfur vs. Oxygen Linkages

  • Epirimil (Thioether) vs. Target Compound (Ether) :
    • Thioether linkages (Epirimil) generally increase lipophilicity and resistance to oxidative metabolism, correlating with its potent anticonvulsant activity .
    • Ether linkages (target compound) may improve solubility and reduce toxicity risks .

Piperidinyl vs. Pyrrolidinyl Substitutions

  • Piperidinyl (Target Compound) vs. Pyrrolidine derivatives often exhibit stronger basicity, influencing pharmacokinetic properties like absorption .

Structural and Functional Comparison Table

Compound Name/ID Core Structure Key Substituents Notable Properties/Activities Evidence Source
N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide Dihydropyrimidinone Piperidinyl, 3,4-dimethoxyphenyl Inferred CNS/metabolic activity N/A
Epirimil Pyrimidine (thioether) Pyridinyl, 3,4-dimethoxyphenyl 100% seizure prevention in animals
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 3,4-dimethoxyphenyl Enhanced metabolic stability
2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thienopyrimidinone Isopropylphenyl, ethyl, methyl High lipophilicity

Q & A

Basic: What synthetic routes and optimization strategies are recommended for this acetamide derivative?

Methodological Answer:
The compound can be synthesized via multi-step reactions starting with condensation of 4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidine with chloroacetyl chloride, followed by coupling with 3,4-dimethoxyphenylamine. Key steps include:

  • Nucleophilic substitution under reflux in aprotic solvents (e.g., THF or DMF) .
  • Yield optimization (e.g., 80% achieved in related acetamide syntheses) by controlling reaction temperature (0–5°C for intermediate stabilization) and using catalysts like piperidine .
  • Purification via recrystallization (ethanol/water) and verification by LC-MS and elemental analysis .

Advanced: How can Design of Experiments (DoE) enhance synthesis efficiency in continuous-flow systems?

Methodological Answer:
DoE principles can systematically optimize parameters such as reactant stoichiometry, flow rate, and temperature. For example:

  • Flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation adaptations) reduce side reactions and improve reproducibility .
  • Statistical modeling identifies critical variables (e.g., residence time, solvent polarity) to maximize yield and purity.
  • Case Study : A flow-based synthesis of diphenyldiazomethane achieved 90% efficiency by iteratively adjusting parameters via DoE .

Basic: What spectroscopic techniques validate structural integrity?

Methodological Answer:

  • 1H NMR : Confirm acetamide NH peaks (δ 10.10–12.50 ppm) and piperidinyl protons (δ 1.5–3.0 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 392–592) and fragmentation patterns .
  • Elemental Analysis : Cross-check C, N, and S content (e.g., deviations ≤0.1% indicate purity) .

Advanced: How to resolve discrepancies between theoretical and experimental elemental analysis data?

Methodological Answer:

  • Step 1 : Re-purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted precursors .
  • Step 2 : Re-run analysis using high-resolution instruments (e.g., CHNS-O analyzer) and calibrate with standard references.
  • Step 3 : Investigate hygroscopicity or solvent retention (e.g., DMSO in NMR samples) that may skew results .

Basic: What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme inhibition assays : Target dihydrofolate reductase (DHFR) or lipoxygenase using spectrophotometric methods .
  • Cell-based models : Use cancer cell lines (e.g., MCF-7) for cytotoxicity studies, with IC50 determination via MTT assays .
  • Positive controls : Compare with known inhibitors (e.g., methotrexate for DHFR) to validate assay conditions .

Advanced: How to validate molecular docking predictions for target binding?

Methodological Answer:

  • Computational : Perform ensemble docking (e.g., AutoDock Vina) with multiple protein conformations to account for flexibility .
  • Experimental : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) for ΔH/ΔS values .
  • Mutagenesis : Validate key binding residues (e.g., catalytic site mutations) to confirm docking poses .

Basic: How to ensure reproducibility in dihydropyrimidinone-acetamide synthesis?

Methodological Answer:

  • Standardize conditions : Fixed molar ratios (1:1.2 for amine:intermediate), anhydrous solvents, and inert atmospheres .
  • Quality control : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) and intermediate characterization .
  • Batch consistency : Use identical purification protocols (e.g., gradient elution in HPLC) .

Advanced: Resolving conflicts between enzyme inhibition and cell-based activity data

Methodological Answer:

  • Orthogonal assays : Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolic stability : Test compound stability in liver microsomes; poor permeability or rapid metabolism may explain reduced cell activity .
  • Proteomics : Identify off-target interactions via affinity pulldown and mass spectrometry .

Basic: Solvent selection for recrystallization to achieve high purity

Methodological Answer:

  • Polar solvents : Ethanol or methanol for polar intermediates (e.g., acetamide cores) .
  • Mixed systems : Use ethanol/water (7:3) for gradual crystallization, minimizing impurities .
  • Temperature gradient : Cool from reflux to 4°C to enhance crystal lattice formation .

Advanced: Strategies to improve metabolic stability in preclinical models

Methodological Answer:

  • In vitro assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask labile groups (e.g., acetamide) with enzymatically cleavable moieties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.